(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is a cinnamic acid derivative characterized by a prop-2-enoic acid backbone substituted at the β-carbon with a 2-methyl-4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, while the methyl (-CH₃) group at the ortho position introduces steric effects.
Properties
IUPAC Name |
(E)-3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLDBCKDYMZPY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid, with the molecular formula C11H9F3O2, has garnered attention in the scientific community due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, biochemical interactions, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins within biological systems. Its trifluoromethyl group enhances its lipophilicity and electronic properties, making it a suitable candidate for drug development.
The compound primarily acts as an enzyme inhibitor , particularly targeting cyclooxygenases (COX) involved in the inflammatory response. By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation .
Additionally, studies have indicated that this compound may modulate cell signaling pathways by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune responses. This modulation can influence various cellular processes, including apoptosis and proliferation.
The compound exhibits several notable biochemical properties:
- Inhibition of COX Enzymes : It has been shown to inhibit COX-1 and COX-2 with varying degrees of potency, suggesting potential anti-inflammatory applications.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have demonstrated significant antimicrobial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Properties :
- A study assessed the compound's effect on inflammation in vitro using macrophage cell lines. Results indicated a significant reduction in cytokine release upon treatment with the compound, supporting its role as an anti-inflammatory agent.
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Antimicrobial Evaluation :
- In vitro tests demonstrated that derivatives containing a trifluoromethyl group exhibited enhanced activity against bacterial pathogens. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing biological activity .
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl and Methyl Substituents
- Para-substituted trifluoromethyl derivative: (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid (CAS 2062-26-2) lacks the methyl group at the ortho position. Its molecular formula is C₁₀H₇F₃O₂ (MW: 216.16 g/mol). The absence of steric hindrance from the methyl group likely enhances solubility compared to the target compound .
- Ortho-substituted trifluoromethyl derivative : 2-(Trifluoromethyl)cinnamic acid (CAS 2062-25-1) has a -CF₃ group at the ortho position. Its melting point (205–207°C) is higher than typical para-substituted analogues, likely due to stronger intermolecular interactions in the crystal lattice .
Methyl Substituent Variations
- (2E)-3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid: This isomer shifts the methyl group to the meta position relative to -CF₃.
- (2E)-3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid: Replacing methyl with methoxy (-OCH₃) introduces electron-donating effects, which could lower the carboxylic acid’s acidity (higher pKa) and enhance solubility in polar solvents .
Halogen-Substituted Analogues
- Bromine’s electron-withdrawing nature may also increase acidity compared to methyl-substituted derivatives .
- (2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid (CAS 202982-66-9): The combined presence of Cl and F substituents creates a polarized aromatic ring, enhancing dipole moments and possibly altering metabolic stability compared to -CF₃-containing analogues .
Heterocyclic and Complex Derivatives
- (2E)-3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid: Incorporation of a pyrazolopyrimidine ring introduces hydrogen-bonding sites, which could enhance interactions with biological targets (e.g., enzymes) compared to purely aromatic substituents .
- (2E)-3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid: The sulfonate ester group increases hydrophilicity and may serve as a prodrug moiety, enabling targeted release of the active carboxylic acid .
Metabolites and Sulfonamide Derivatives
- (2E)-3-[3-(Sulfooxy)phenyl]prop-2-enoic acid: A sulfated metabolite of (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid. The sulfate group dramatically enhances water solubility, making it suitable for excretion or further conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
